REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[C:4]2([CH2:9][CH2:8][C:7]([CH3:10])=[CH:6][CH2:5]2)[O:3]1.[ClH:12]>C(OCC)C>[CH3:10][C:7]1[CH2:8][CH2:9][C:4]([C:2]([Cl:12])([CH3:11])[CH3:1])([OH:3])[CH2:5][CH:6]=1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC1(OC12CC=C(CC2)C)C
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at -10° C.
|
Type
|
WASH
|
Details
|
the mixture was washed with three 50 ml portions of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)(O)C(C)(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |